S-1 Methanandamida

Descripción general

Descripción

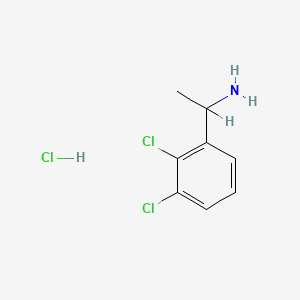

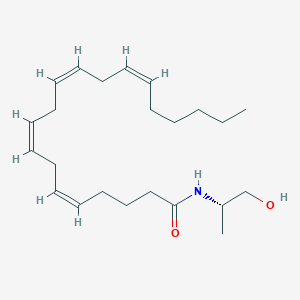

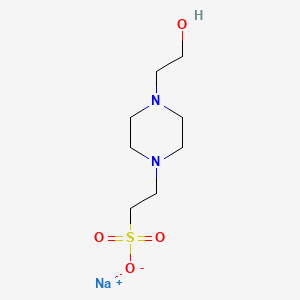

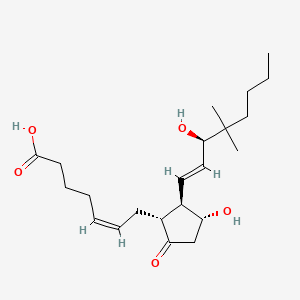

S-1 Methanandamide, also known as (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide, is a CB1 receptor ligand . It has a molecular weight of 361.57 . It is less potent than the C-1 ® methyl isomer when binding with CB1 receptor . It inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM .

Molecular Structure Analysis

The IUPAC name for S-1 Methanandamide is (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide . The InChI code for S-1 Methanandamide is 1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 .Physical And Chemical Properties Analysis

S-1 Methanandamide is a solution in ethanol . It has a molecular weight of 361.57 and is soluble in DMSO, dimethyl formamide, and acetonitrile .Mecanismo De Acción

Target of Action

S-1 Methanandamide is primarily a ligand for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled cannabinoid receptor located mainly in the central and peripheral nervous system . It is also expressed in several cells relating to metabolism, such as muscle cells, fat cells, liver cells, and the digestive tract .

Mode of Action

S-1 Methanandamide interacts with its target, the CB1 receptor, by binding to it . It is less potent than the c-1 ® methyl isomer when binding with the cb1 receptor . The binding affinity of S-1 Methanandamide for CB1 receptors is less than that of Anandamide (AEA), with a Ki of 175 nM for the displacement of radiolabeled CP 55,940 .

Biochemical Pathways

The CB1 receptor has been involved in the maintenance of homeostasis in health and disease, preventing the development of excessive neuronal activity, reducing pain, and other inflammatory symptoms . Enhanced receptor expression has been identified in human hepatocellular carcinoma tumor samples and human prostate cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso, dimethyl formamide, and acetonitrile , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

S-1 Methanandamide inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . This suggests that S-1 Methanandamide can modulate neuronal activity and potentially reduce pain and other inflammatory symptoms.

Action Environment

The solubility of the compound in various solvents could potentially influence its bioavailability and efficacy in different physiological environments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using S-1 Methanandamide in lab experiments is its high potency and selectivity for the S-1 Methanandamide and CB2 receptors. This allows for precise control over the activation of these receptors and the downstream signaling pathways. However, one of the limitations of using S-1 Methanandamide is its potential toxicity, as high doses of the compound have been shown to cause cytotoxicity in some cell types.

Direcciones Futuras

There are several future directions for the study of S-1 Methanandamide. One potential avenue of research is the development of more potent and selective analogues of the compound, which could be used as more effective anti-cancer and anti-inflammatory agents. Another potential direction is the investigation of the compound's effects on other signaling pathways, such as the Wnt and Notch pathways, which are involved in cell differentiation and proliferation. Finally, the potential use of S-1 Methanandamide as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's, should be explored.

Aplicaciones Científicas De Investigación

Ligando del Receptor CB1

“S-1 Methanandamida” es un ligando para el receptor cannabinoide tipo 1 (CB1) que es un receptor cannabinoide acoplado a proteína G ubicado principalmente en el sistema nervioso central y periférico .

Estudios Metabólicos

CB1 también se expresa en varias células relacionadas con el metabolismo, como las células musculares, las células grasas, las células hepáticas y el tracto digestivo . Esto convierte a “this compound” en una herramienta útil para estudiar los procesos metabólicos.

Reducción del Dolor y los Síntomas Inflamatorios

El receptor CB1 ha estado involucrado en el mantenimiento de la homeostasis en la salud y la enfermedad, previniendo el desarrollo de actividad neuronal excesiva, reduciendo el dolor y otros síntomas inflamatorios . “this compound” podría utilizarse en investigaciones centradas en el manejo del dolor y la inflamación.

Investigación sobre el Cáncer

Se ha identificado una expresión del receptor mejorada en muestras de tumores de carcinoma hepatocelular humano y células de cáncer de próstata humano . Esto sugiere que “this compound” podría utilizarse en investigación sobre el cáncer, particularmente en estudios relacionados con estos tipos de cáncer.

Estudios Neurológicos

“this compound” se encontró que era menos potente que el isómero metil C-1 ® cuando se une al receptor CB1 . Esta propiedad podría ser útil en estudios neurológicos que comparan los efectos de diferentes ligandos en el receptor CB1.

Estudios de Contracción Muscular

“this compound” inhibió las contracciones evocadas eléctricamente en vasa deferentia de ratón aislados con un valor de IC50 de 230 nM . Esto sugiere que podría utilizarse en estudios que investigan las contracciones musculares.

Investigación sobre las Corrientes de Iones de Potasio

En un estudio, se exploró la influencia directa del cannabinoide methanandamida en las corrientes de iones de potasio (K+) de membrana de miocitos mesentéricos de rata . “this compound” disminuyó las corrientes de K+ hacia afuera, un efecto similar al observado en las células del músculo liso de la aorta de rata . Esto la convierte en una herramienta potencial en la investigación centrada en las corrientes de iones de potasio.

Desarrollo de Medicamentos

Dadas sus diversas aplicaciones en la investigación científica, “this compound” también podría utilizarse en el desarrollo de nuevos medicamentos dirigidos al receptor CB1 .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

S-1 Methanandamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a ligand for the CB1 receptor, which is part of the endocannabinoid system. The binding affinity of S-1 Methanandamide for CB1 receptors is less than that of anandamide, with a Ki of 175 nM for the displacement of radiolabeled CP 55,940 . This interaction inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . Additionally, S-1 Methanandamide is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids .

Cellular Effects

S-1 Methanandamide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in mouse Sertoli cells, S-1 Methanandamide reduces the apoptotic potential of anandamide by activating FAAH . This compound also impacts the mitochondrial activity in C2C12 myoblasts by modulating the mitochondrial membrane potential and oxygen consumption . Furthermore, S-1 Methanandamide has been observed to inhibit TASK-1 channels in isolated neonatal rat carotid body type I cells, leading to membrane depolarization and voltage-gated calcium entry .

Molecular Mechanism

The molecular mechanism of S-1 Methanandamide involves its binding interactions with CB1 receptors and FAAH. By binding to CB1 receptors, S-1 Methanandamide exerts its effects through the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels . This leads to a decrease in intracellular cAMP levels and subsequent modulation of various signaling pathways. Additionally, S-1 Methanandamide’s interaction with FAAH results in its degradation, thereby regulating the levels of endocannabinoids in the system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-1 Methanandamide change over time due to its stability and degradation. Studies have shown that S-1 Methanandamide is stable for up to two years when stored at -20°C . Over time, its effects on cellular function, such as the inhibition of TASK-1 channels and modulation of mitochondrial activity, remain consistent . Long-term exposure to S-1 Methanandamide may lead to adaptive changes in cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of S-1 Methanandamide vary with different dosages in animal models. In nonhuman primates, higher doses of S-1 Methanandamide have been shown to produce antiemetic effects, reducing nicotine- and lithium chloride-induced emesis . At high doses, S-1 Methanandamide may also cause cognitive disruption and other adverse effects . The threshold effects observed in these studies indicate that the compound’s efficacy and safety profile are dose-dependent.

Metabolic Pathways

S-1 Methanandamide is involved in various metabolic pathways, primarily through its interaction with FAAH. This enzyme hydrolyzes S-1 Methanandamide, leading to the production of arachidonic acid and ethanolamine . The metabolic stability of S-1 Methanandamide is higher than that of anandamide, making it a valuable tool for studying endocannabinoid metabolism . Additionally, S-1 Methanandamide’s effects on metabolic flux and metabolite levels are influenced by its interactions with other enzymes and cofactors in the endocannabinoid system .

Transport and Distribution

Within cells and tissues, S-1 Methanandamide is transported and distributed through specific uptake systems and binding proteins. It is taken up by cells via a specific anandamide membrane transporter and is distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

S-1 Methanandamide’s subcellular localization is primarily within the cytoplasm and mitochondria. It is directed to these compartments through specific targeting signals and post-translational modifications . In the mitochondria, S-1 Methanandamide modulates mitochondrial membrane potential and oxygen consumption, thereby influencing cellular energy metabolism . Its activity and function are closely linked to its subcellular localization, which determines its interactions with various biomolecules and cellular structures .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRUBZPTNJQEM-AQNSPSBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

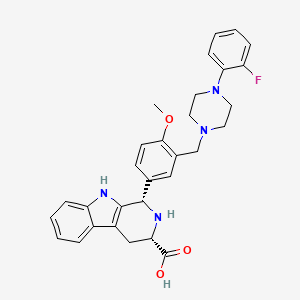

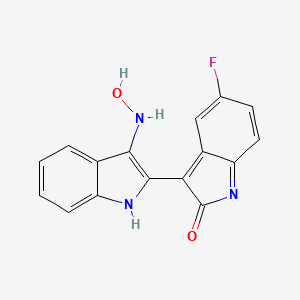

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)